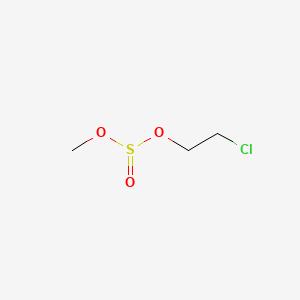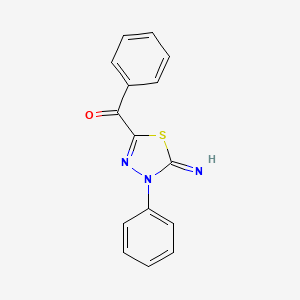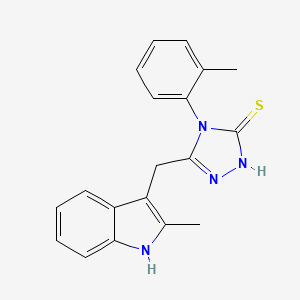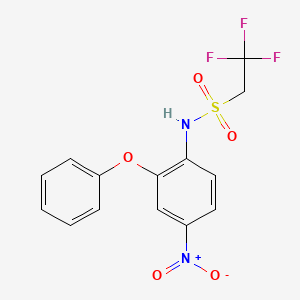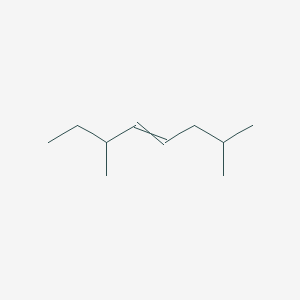
2,6-Dimethyloct-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyloct-4-ene is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is notable for its structural configuration, which includes two methyl groups attached to the second and sixth carbon atoms of the octene chain. The presence of the double bond at the fourth position further defines its chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Dimethyloct-4-ene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of 2,6-dimethylheptane with a suitable alkyl halide under the presence of a strong base. Another method includes the dehydrohalogenation of 2,6-dimethyl-4-chlorooctane using a strong base like potassium tert-butoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic dehydrogenation of 2,6-dimethyloctane. This process typically requires high temperatures and the presence of a metal catalyst such as platinum or palladium to facilitate the removal of hydrogen atoms and the formation of the double bond.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethyloct-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium on carbon can convert it to 2,6-dimethyloctane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2 or Br2) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: 2,6-Dimethyl-4-octanol, 2,6-dimethyl-4-octanone, or 2,6-dimethyl-4-octanoic acid.
Reduction: 2,6-Dimethyloctane.
Substitution: 2,6-Dimethyl-4,5-dichlorooctane or 2,6-dimethyl-4,5-dibromooctane.
Aplicaciones Científicas De Investigación
2,6-Dimethyloct-4-ene has several applications in scientific research:
Chemistry: It serves as a model compound for studying alkene reactivity and mechanisms of organic reactions.
Biology: It can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2,6-dimethyloct-4-ene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic species during addition reactions. In oxidation reactions, the double bond is cleaved, leading to the formation of oxygenated products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
2,6-Dimethyloctane: Lacks the double bond, making it less reactive in addition reactions.
2,6-Dimethyl-4-octanol: Contains a hydroxyl group instead of a double bond, leading to different reactivity and applications.
2,6-Dimethyl-4-octanone: Contains a carbonyl group, making it more reactive in nucleophilic addition reactions.
Uniqueness: 2,6-Dimethyloct-4-ene is unique due to its specific structural configuration, which includes a double bond and two methyl groups. This configuration imparts distinct reactivity patterns and makes it a valuable compound for studying alkene chemistry and developing new synthetic methodologies.
Propiedades
Número CAS |
52763-12-9 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
2,6-dimethyloct-4-ene |
InChI |
InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h6,8-10H,5,7H2,1-4H3 |
Clave InChI |
PBPBSFCZFRLBFJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C=CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane](/img/structure/B14636212.png)
![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)



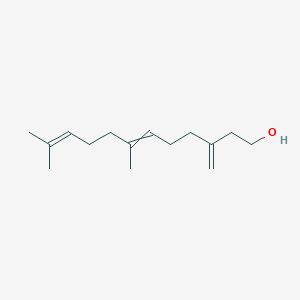

![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
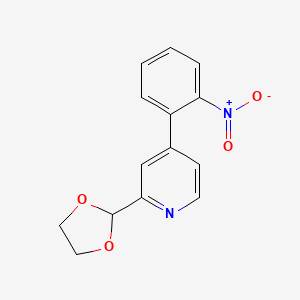
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
